molecular formula C27H39Cl5N8O4 B1191641 CBB1007 hydrochloride

CBB1007 hydrochloride

Cat. No.: B1191641
M. Wt: 716.91
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

CBB1007 Hcl is a cell-permeable amidino-guanidinium compound that acts as a potent, reversible and substrate competitive LSD1 selective inhibitor (IC50 = 5.27 μM for hLSD1). CBB1007 efficiently can block LSD1-mediated demethylation of H3K4Me2 and H3K4Me (IC50 ≤ 5 μM) with no effect on H3K4Me3 and H3K9Me2, and LSD2 and JARID1A activities. Increases H3K4Me2 and H3K4Me contents (IC50 ≤ 5 μM), and causes activation of epigenetically suppressed CHRM4/M4-ArchR and SCN3A genes in F9 cells (IC50 ≤ 3.74 μM). CBB1007 was Shown to preferentially arrest the growth of pluripotent tumors with minimal effect on non-pluripotent cancer or normal somatic cells (IC50 ≥ 100 μM).

Scientific Research Applications

Bioremediation of Textile Wastewaters

CBB1007 hydrochloride (CBB) has been studied for its application in the bioremediation of textile wastewaters. A study by Paz et al. (2017) described the degradation of the dye Coomassie Brilliant Blue G-250 (CBB) under various culture media and conditions, using Bacillus aryabhattai DC100. This process achieved significant decolorization and Chemical Oxygen Demand (COD) reductions, suggesting potential applications in treating textile industry effluents (Paz et al., 2017).

Interaction with Proteins

Georgiou et al. (2008) investigated the mechanism of CBB binding to proteins. They developed a sensitive hydrophobic assay for proteins using CBB, exploiting its interactions with proteins through hydrophobic interactions and bonding with basic amino acids. This research contributes to understanding CBB's binding dynamics and potential applications in protein assays (Georgiou et al., 2008).

Environmental Chemistry

The study of CBB's role in environmental chemistry is also significant. Kronberg and Franzén (1993) synthesized and quantitatively determined compounds structurally similar to CBB in various environmental samples, including chlorination-stage bleaching liquors and disinfected drinking water. Their research provided insights into the presence and potential impacts of CBB-like compounds in the environment (Kronberg & Franzén, 1993).

Neuroprotective Potential

In the context of neuroprotection, a study by Iuvone et al. (2007) explored the effects of cannabinoids, including CBB, on neurotoxicity induced by 1-methyl-4-phenyl 1,2,3,6 tetrahydropyridine (MPTP) in C6 cells. They found that treatment with CBB significantly inhibited MPTP-induced neurotoxicity, suggesting its potential role in neuroprotective applications (Iuvone et al., 2007).

Properties

Molecular Formula

C27H39Cl5N8O4

Molecular Weight

716.91

Origin of Product

United States

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